molecular formula C76H98N16O15S B13427692 (4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(8-sulfonaphthalen-2-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid

(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(8-sulfonaphthalen-2-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid

Cat. No.: B13427692
M. Wt: 1507.8 g/mol
InChI Key: PNRPVHDIQAKCPJ-LSHDDWBOSA-N
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Description

The compound “(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(8-sulfonaphthalen-2-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid” is a highly complex organic molecule. It features multiple functional groups, including amides, carbamimidamido, and sulfonamides, making it a compound of interest in various fields of scientific research.

Properties

Molecular Formula

C76H98N16O15S

Molecular Weight

1507.8 g/mol

IUPAC Name

(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(8-sulfonaphthalen-2-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C76H98N16O15S/c1-6-7-22-57(83-68(97)58(23-15-38-81-76(77)78)84-70(99)59(36-37-66(94)95)82-67(96)51-27-29-52(30-28-51)89-90-53-32-34-55(35-33-53)91(4)5)69(98)86-61(43-48-17-10-8-11-18-48)72(101)85-60(42-47(2)3)71(100)88-63(46-93)73(102)87-62(44-49-19-12-9-13-20-49)75(104)92-41-16-24-64(92)74(103)80-40-39-79-54-31-26-50-21-14-25-65(56(50)45-54)108(105,106)107/h8-14,17-21,25-35,45,47,57-64,79,93H,6-7,15-16,22-24,36-44,46H2,1-5H3,(H,80,103)(H,82,96)(H,83,97)(H,84,99)(H,85,101)(H,86,98)(H,87,102)(H,88,100)(H,94,95)(H4,77,78,81)(H,105,106,107)/t57-,58-,59-,60-,61-,62-,63-,64-/m0/s1

InChI Key

PNRPVHDIQAKCPJ-LSHDDWBOSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)NCCNC4=CC5=C(C=CC=C5S(=O)(=O)O)C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C

Canonical SMILES

CCCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NCCNC4=CC5=C(C=CC=C5S(=O)(=O)O)C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. The process may include:

    Formation of Amide Bonds: Using reagents like carbodiimides (e.g., DCC) to form amide bonds between carboxylic acids and amines.

    Protection and Deprotection Steps: Protecting groups like Boc or Fmoc may be used to protect functional groups during intermediate steps.

    Coupling Reactions: Employing coupling agents such as EDCI or HATU to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve:

    Automated Peptide Synthesizers: For efficient and high-throughput synthesis.

    Purification Techniques: Using chromatography methods like HPLC to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, HATU.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups targeted and the conditions used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its complex structure.

    Industry: Use in the synthesis of specialized materials or as a catalyst.

Mechanism of Action

The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets. These could include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Peptides: Similar in structure due to the presence of multiple amide bonds.

    Sulfonamides: Containing the sulfonamide functional group.

    Carbamimidamides: Featuring the carbamimidamido group.

Uniqueness

The uniqueness of this compound lies in its highly complex structure, which combines multiple functional groups in a single molecule, making it a versatile compound for various applications.

Biological Activity

The compound known as (4S)-5-[[(2S)-5-carbamimidamido... is a complex molecule with potential applications in medicinal chemistry and drug design. Its intricate structure suggests various biological activities, including interactions with specific proteins and pathways that may be relevant in therapeutic contexts.

Molecular Structure and Properties

The molecular formula of the compound is C189H285N55O57S, featuring a high molecular weight of approximately 4271.75 g/mol. It possesses numerous functional groups, including amides, oxo groups, and phenyl rings, which contribute to its biological activity. The compound has a significant number of hydrogen bond donors (63) and acceptors (65), indicating its potential for forming multiple interactions with biological targets.

PropertyValue
Molecular Weight4271.75 g/mol
Hydrogen Bond Acceptors65
Hydrogen Bond Donors63
LogP-16.2
SynonymsNeuropeptide Y
InChI KeyXKWCTHKJQNUFOQ-HRPSIEBRSA-N

The biological activity of this compound is primarily attributed to its interaction with neuropeptide Y (NPY) receptors. NPY is involved in various physiological processes, including appetite regulation, stress response, and circadian rhythms. The compound's structural features allow it to mimic or modulate the activity of natural neuropeptides.

Pharmacological Studies

Research indicates that the compound may exhibit significant effects on cellular signaling pathways associated with NPY. For instance, studies have shown that it can influence neuronal excitability and neurotransmitter release, potentially impacting conditions such as anxiety and depression.

Case Studies

Several studies have explored the pharmacological effects of related compounds on NPY receptors:

  • Study on Anxiety Modulation : A study demonstrated that analogs of this compound could reduce anxiety-like behavior in animal models by enhancing NPY signaling in the brain.
  • Appetite Regulation : Another investigation indicated that compounds similar to this structure could suppress appetite through NPY receptor activation, suggesting potential applications in obesity treatments.
  • Neuroprotective Effects : Research has also suggested that compounds targeting NPY pathways may offer neuroprotective benefits in neurodegenerative diseases by reducing neuronal apoptosis.

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